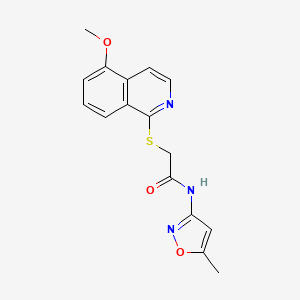

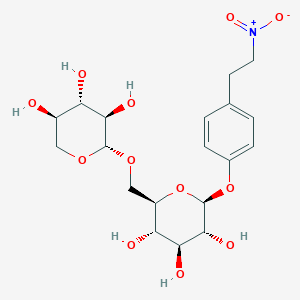

![molecular formula C13H18N6O B2392673 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide CAS No. 2320146-99-2](/img/structure/B2392673.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine structure belong to a class of organic compounds known as phenyl-1,2,4-triazoles . They are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

These compounds can be synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Molecular Structure Analysis

The molecular structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

These compounds have been used in a variety of applications, especially in the medicinal field. For example, many of 1,2,4-triazole rings are found in a wide range of pharmaceutical drugs including antimicrobial agents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, some compounds exhibit excellent thermal stability and very good calculated detonation performance .科学的研究の応用

Anticancer Properties

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their ability to interact with specific target receptors makes them valuable in drug design. Researchers have explored their impact on cancer cell proliferation, apoptosis, and metastasis inhibition .

Antimicrobial Activity

These compounds exhibit potent antimicrobial properties. They have been investigated against various pathogens, including bacteria, fungi, and viruses. Their structural features make them attractive candidates for developing new antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Studies have highlighted the analgesic and anti-inflammatory potential of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .

Antioxidant Properties

The antioxidant activity of these compounds has been explored. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines may contribute to this protective effect .

Enzyme Inhibition

These compounds act as enzyme inhibitors, affecting enzymes involved in various biological processes. Examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antitubercular Agents

Research has explored the potential of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines as antitubercular agents. Tuberculosis remains a global health challenge, and novel compounds are needed to combat drug-resistant strains .

作用機序

Target of Action

The primary target of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is the cell division protein ZipA . This protein is essential for bacterial cell division and is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

The exact mode of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide It is known that the compound interacts with the cell division protein zipa . This interaction likely results in changes to the protein’s function, potentially disrupting bacterial cell division .

Biochemical Pathways

The biochemical pathways affected by N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide Given its target, it is likely that the compound affects pathways related to bacterial cell division . The downstream effects of this disruption could include inhibited growth or death of the bacteria .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide Given its target, it is likely that the compound disrupts bacterial cell division, potentially leading to inhibited growth or death of the bacteria .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .

将来の方向性

The future directions for these compounds are promising. Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . They are also being studied for their potential as urease inhibitors .

特性

IUPAC Name |

N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O/c1-9(2)13(20)17(3)10-6-18(7-10)12-5-4-11-15-14-8-19(11)16-12/h4-5,8-10H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFRSNTWGQUHEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1CN(C1)C2=NN3C=NN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)

![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)

![5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2392600.png)

![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)

![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)

![1-[(2-chlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2392612.png)

![2-[6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2392613.png)